2-Hydroxy-5-nonylbenzene-1-sulfonic acid

Description

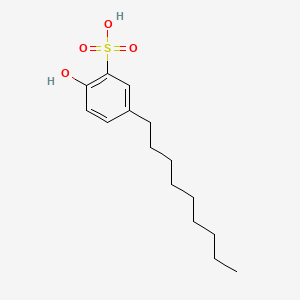

2-Hydroxy-5-nonylbenzene-1-sulfonic acid (C₁₅H₂₄O₄S) is a sulfonic acid derivative featuring a benzene ring substituted with a hydroxyl (-OH) group at position 2, a nonyl (C₉H₁₉) alkyl chain at position 5, and a sulfonic acid (-SO₃H) group at position 1. This structure combines hydrophilic (sulfonic acid, hydroxyl) and hydrophobic (nonyl chain) moieties, making it amphiphilic. Such compounds are often utilized in industrial applications, including surfactants, corrosion inhibitors, and intermediates in organic synthesis.

Properties

CAS No. |

56396-93-1 |

|---|---|

Molecular Formula |

C15H24O4S |

Molecular Weight |

300.4 g/mol |

IUPAC Name |

2-hydroxy-5-nonylbenzenesulfonic acid |

InChI |

InChI=1S/C15H24O4S/c1-2-3-4-5-6-7-8-9-13-10-11-14(16)15(12-13)20(17,18)19/h10-12,16H,2-9H2,1H3,(H,17,18,19) |

InChI Key |

DMXYMVLXLNDNRG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC1=CC(=C(C=C1)O)S(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-5-nonylbenzenesulfonic acid typically involves the sulfonation of 2-hydroxy-5-nonylbenzene. The reaction is carried out using sulfur trioxide (SO₃) in the presence of a suitable solvent such as dichloromethane. The reaction conditions include maintaining a temperature range of 0-5°C to control the exothermic nature of the sulfonation process.

Industrial Production Methods

In industrial settings, the production of 2-hydroxy-5-nonylbenzenesulfonic acid is scaled up using continuous flow reactors. This method ensures consistent product quality and efficient heat management. The raw materials, including 2-hydroxy-5-nonylbenzene and sulfur trioxide, are fed into the reactor, and the product is continuously collected and purified.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-nonylbenzenesulfonic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The sulfonic acid group can be reduced to a sulfonate group under specific conditions.

Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.

Substitution: Reagents like nitric acid (HNO₃) and sulfuric acid (H₂SO₄) are used for nitration and sulfonation reactions, respectively.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Sulfonates and other reduced forms.

Substitution: Various substituted benzene derivatives depending on the reagents used.

Scientific Research Applications

2-Hydroxy-5-nonylbenzenesulfonic acid has a wide range of applications in scientific research:

Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

Biology: Employed in the study of membrane proteins and other biological molecules due to its surfactant properties.

Medicine: Investigated for its potential use in drug delivery systems and as an active ingredient in pharmaceutical formulations.

Industry: Utilized in the formulation of detergents, emulsifiers, and other cleaning agents.

Mechanism of Action

The mechanism of action of 2-hydroxy-5-nonylbenzenesulfonic acid is primarily based on its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better interaction between hydrophobic and hydrophilic substances. This property is exploited in various applications, including emulsification, solubilization, and dispersion of compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-Hydroxy-5-nonylbenzene-1-sulfonic acid with analogous sulfonated phenolic compounds, emphasizing structural variations and their impacts on physicochemical properties and applications.

Key Observations :

Hydrophobic vs. Hydrophilic Balance: The nonyl chain in this compound distinguishes it from smaller analogs like 5-sulfosalicylic acid, reducing water solubility but enhancing surfactant behavior. In contrast, the carboxylic acid group in 5-sulfosalicylic acid increases polarity and metal-binding capacity . Sodium 5-formyl-2-hydroxybenzenesulfonate’s aldehyde group enables reactivity in condensation reactions, a feature absent in the nonyl derivative .

Acidity and Solubility: Sulfonic acid groups generally confer strong acidity (pKa < 1). However, 5-sulfosalicylic acid’s additional -COOH group lowers its pKa further, making it a stronger acid than the nonyl variant . The nonyl chain reduces solubility in water compared to sodium sulfonate salts (e.g., Sodium 5-formyl-2-hydroxybenzenesulfonate) but improves compatibility with organic phases .

Functional Group Reactivity: Nitro (in 3-amino-2-hydroxy-5-nitrobenzenesulfonic acid) and aldehyde groups enable electrophilic substitution or nucleophilic addition, expanding synthetic utility. The nonyl chain, while inert, enhances micellar stability .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Hydroxy-5-nonylbenzene-1-sulfonic acid, and how do reaction conditions influence product purity?

- Methodological Answer : The compound can be synthesized via sulfonation of 5-nonylphenol using concentrated sulfuric acid under controlled temperatures (80–120°C). Reaction optimization includes monitoring sulfonic acid group incorporation via FTIR or NMR to avoid over-sulfonation. Post-synthesis purification often employs ion-pair chromatography (e.g., with tetrabutylammonium bromide as the counterion) to separate unreacted precursors and byproducts .

- Key Parameters :

Q. Which analytical techniques are most effective for quantifying this compound in complex mixtures?

- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) is preferred due to the compound’s aromatic and sulfonic acid moieties. Ion-pair chromatography (e.g., using C18 columns with 0.1% trifluoroacetic acid) improves peak resolution in aqueous matrices. Elemental analysis (C, H, S) validates purity, while FTIR confirms sulfonic acid (-SO₃H) and hydroxyl (-OH) functional groups .

- Example Chromatography Conditions :

| Column | Mobile Phase | Flow Rate | Retention Time |

|---|---|---|---|

| C18 | Acetonitrile:Water (30:70) + 0.1% TFA | 1.0 mL/min | ~8.2 min |

Advanced Research Questions

Q. How does the alkyl chain length (nonyl group) in this compound affect its micellar behavior in aqueous solutions?

- Methodological Answer : The hydrophobic nonyl chain enhances micelle formation, critical for applications in surfactant-mediated reactions. Dynamic light scattering (DLS) and surface tension measurements can quantify critical micelle concentration (CMC). Comparative studies with shorter alkyl analogs (e.g., methyl or ethyl) reveal that longer chains lower CMC and increase micelle stability. Molecular dynamics simulations further predict aggregation patterns .

- Data Insight :

| Alkyl Chain Length | CMC (mM) | Aggregation Number |

|---|---|---|

| Nonyl | 0.5–1.0 | 50–70 |

| Ethyl | 5.0–10.0 | 20–30 |

| Hypothetical data based on PFSA ionomer studies |

Q. What computational modeling approaches are suitable for predicting the solvation dynamics of sulfonated aromatic compounds like this compound?

- Methodological Answer : Density functional theory (DFT) models the electronic structure of the sulfonic acid group, while molecular dynamics (MD) simulations track solvation shells in water. For example, MD can simulate hydrogen bonding between -SO₃H and water molecules, correlating with experimental hydration entropy data. Coarse-grained models are useful for large-scale aggregation studies .

- Validation : Compare simulated radial distribution functions (RDFs) with experimental neutron/X-ray scattering data .

Q. How do structural modifications (e.g., substituent position) influence the electrochemical stability of this compound in ion-exchange membranes?

- Methodological Answer : Accelerated degradation tests (e.g., Fenton’s reagent exposure) assess oxidative stability. Hydroxyl group positioning para to the sulfonic acid group (as in this compound) enhances resonance stabilization, delaying sulfonic acid group cleavage. Compare with meta-substituted analogs using cyclic voltammetry and ion conductivity measurements .

- Degradation Pathways :

Contradictions and Research Gaps

- Synthesis vs. Stability : While high-temperature sulfonation improves yield, it may degrade the nonyl chain. Alternative methods (e.g., oleum sulfonation at lower temperatures) require validation .

- Analytical Challenges : Discrepancies in HPLC retention times arise from batch-to-batch column variability, necessitating internal standards (e.g., 4-methylbenzoic acid) for quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.